1-Allyl-2-methylbenzene
Overview
Description
It is a clear, almost colorless liquid with a boiling point of approximately 174.85°C and a density of 0.895 g/mL at 25°C . This compound is part of the benzene derivatives family and is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the benzene ring at the second position, along with a methyl group at the first position.
Mechanism of Action
Target of Action
1-Allyl-2-methylbenzene, also known as 2-Allyltoluene, is a derivative of benzene. The primary targets of this compound are the aromatic ring structures in organic molecules .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving the oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids . This process involves a Cu-catalyzed oxidation using O2 as a terminal oxidant with a subsequent chlorite oxidation .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption and is bbb permeant .
Result of Action
Given its mode of action, it can be inferred that the compound may lead to the formation of substituted benzene rings in target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as a flammable liquid and an eye irritant . Therefore, its storage and handling conditions can significantly impact its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that benzylic and allylic compounds can undergo various reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially involve enzymes, proteins, and other biomolecules, leading to changes in biochemical pathways.
Cellular Effects
Similar compounds have been shown to interact with cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Allyl-2-methylbenzene involves the formation of sigma-bonds with other molecules, generating intermediates in various reactions . These reactions can lead to changes in gene expression and enzyme activity, impacting cellular function .
Temporal Effects in Laboratory Settings
It is known that the compound is a liquid at room temperature and has a boiling point of 182.5°C . This suggests that it may be stable under normal laboratory conditions.
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. Similar compounds have been used in biomedical research, and their effects can vary with different dosages .
Metabolic Pathways
Benzylic and allylic compounds are known to undergo various reactions, suggesting that they may be involved in multiple metabolic pathways .
Transport and Distribution
Similar compounds can interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
1-Allyl-2-methylbenzene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the alkylation of toluene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: Industrially, this compound can be produced through the catalytic dehydrogenation of 2-allyltoluene.
Chemical Reactions Analysis
1-Allyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The allyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrogenation: The double bond in the allyl group can be hydrogenated to form 1-ethyl-2-methylbenzene using hydrogen gas (H2) and a palladium catalyst.
Scientific Research Applications
1-Allyl-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the production of specialty polymers and resins due to its reactive allyl group.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Comparison with Similar Compounds
1-Allyl-2-methylbenzene can be compared with other similar compounds, such as:
1-Allyl-4-fluorobenzene: This compound has a fluorine atom at the fourth position instead of a methyl group, which affects its reactivity and applications.
2-Methyl-2-propenylbenzene: Similar to this compound but with a different position of the double bond, leading to variations in chemical behavior.
Allylbenzene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.
These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of both allyl and methyl groups.
Properties
IUPAC Name |
1-methyl-2-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIHJJUMPAUQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074697 | |
Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-04-8 | |
Record name | Benzene, 1-methyl-2-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Allyl-2-methylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-2-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the preferred conformation of the allyl group in 1-allyl-2-methylbenzene?
A1: Research using supersonic molecular jet laser time-of-flight mass spectroscopy (TOFMS) combined with molecular orbital-molecular mechanics (MOMM-85) calculations revealed that the minimum-energy conformer of this compound has the allyl group nearly perpendicular to the benzene ring. [] This conformation is characterized by a dihedral angle (τ1) of approximately 90 degrees between the planes defined by the benzene ring and the allyl group (Cortho-Cipso-Cα-Cβ). Furthermore, the olefinic C=C bond of the allyl group prefers to eclipse the Cα-Hα bond, resulting in a dihedral angle (τ2) of ±120 degrees for Cipso-Cα-Cβ-Cγ. []
Q2: How does this compound interact with small molecules like methane and water?
A2: The research demonstrates that this compound can form stable clusters with small molecules like methane, ethane, water, and ammonia. [] These molecules primarily coordinate with the π-system of both the allyl substituent and the aromatic ring. Lennard-Jones potential energy calculations (6-12-1 atom-atom) were employed to elucidate the structures of these clusters, providing valuable insights into the nature of these interactions. []
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